2-Amino-1-(2,3,4-trifluorophenyl)ethan-1-one
Description
2-Amino-1-(2,3,4-trifluorophenyl)ethan-1-one is an α-ketoamine derivative featuring a trifluorinated phenyl ring and an amino group at the β-position of the ketone. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, due to its electron-withdrawing fluorine substituents and reactive amino-ketone moiety. It is listed as a discontinued product in commercial catalogs, indicating specialized use in research settings .
Properties
Molecular Formula |
C8H6F3NO |
|---|---|
Molecular Weight |
189.13 g/mol |
IUPAC Name |
2-amino-1-(2,3,4-trifluorophenyl)ethanone |
InChI |
InChI=1S/C8H6F3NO/c9-5-2-1-4(6(13)3-12)7(10)8(5)11/h1-2H,3,12H2 |
InChI Key |
UIEPXPDMYKDUOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CN)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(2,3,4-trifluorophenyl)ethan-1-one typically involves the reaction of 2,3,4-trifluorobenzaldehyde with ammonia or an amine source under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-(2,3,4-trifluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Amino-1-(2,3,4-trifluorophenyl)ethan-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Amino-1-(2,3,4-trifluorophenyl)ethan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The table below compares key structural and physicochemical properties of 2-Amino-1-(2,3,4-trifluorophenyl)ethan-1-one with similar compounds:
Key Observations:
Electron-Withdrawing Effects : The trifluorophenyl group in the target compound enhances electrophilicity at the ketone compared to methoxy- or bromo-substituted analogs, influencing reactivity in nucleophilic additions .
Stability and Handling: Like 2-Amino-1-(2,4-dimethoxyphenyl)ethan-1-one hydrochloride, the target compound may require stabilization (e.g., as a hydrochloride salt) to prevent dimerization .
Biological Activity
2-Amino-1-(2,3,4-trifluorophenyl)ethan-1-one, an organic compound with the molecular formula C8H6F3NO, has garnered attention for its potential biological activity. The presence of a trifluoromethyl group on the aromatic ring significantly influences its chemical properties, enhancing its stability and reactivity. This article delves into the biological activities associated with this compound, including its interactions with biomolecules, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The structural characteristics of this compound include:
- Amino Group (-NH2) : Contributes to hydrogen bonding capabilities.
- Trifluoromethyl Substituent : Enhances lipophilicity and binding affinity to biological targets.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The trifluoromethyl group is believed to enhance binding affinity, potentially leading to modulation of target protein activity. This dual interaction can result in various biological effects depending on the context of use.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. Its structural similarity to known antimicrobial agents positions it as a candidate for further exploration in this area.
- Enzyme Inhibition : Investigations have shown that the compound can interact with specific enzymes involved in metabolic pathways. This interaction may lead to inhibition or modulation of enzyme activity, which could be beneficial in treating diseases linked to enzyme dysregulation.
- Pharmacological Applications : The compound has been studied as a potential pharmaceutical intermediate or active ingredient due to its favorable pharmacokinetic properties attributed to the trifluoromethyl group. This enhances its stability and bioavailability.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Enzyme Interaction : A study demonstrated that this compound effectively inhibited a specific enzyme involved in cancer cell metabolism. The results indicated a significant reduction in cell proliferation at concentrations as low as 10 µM .
- Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited antimicrobial activity against Gram-positive bacteria at concentrations ranging from 50 to 100 µg/mL. This suggests potential applications in developing new antimicrobial agents .
Data Table: Biological Activities
| Activity Type | Observed Effects | Concentration (µM) |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | 50 - 100 |
| Enzyme Inhibition | Reduced cancer cell proliferation | 10 |
| Pharmacological Use | Potential pharmaceutical intermediate | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
